1-(2-Amino-5-bromophenyl)propan-1-one
Overview
Description
1-(2-Amino-5-bromophenyl)propan-1-one is a chemical compound with the molecular formula C9H10BRNO. It has a molecular weight of 228.09 . It is a building block used in various research fields .
Molecular Structure Analysis
The molecular structure of 1-(2-Amino-5-bromophenyl)propan-1-one consists of a bromine atom and an amino group attached to a phenyl ring, which is further connected to a propanone group . The exact structure can be represented by the SMILES notation: CCC(C1=CC(Br)=CC=C1N)=O .Scientific Research Applications
Biochemistry Applications
“1-(2-Amino-5-bromophenyl)propan-1-one” serves as a valuable compound in biochemistry for studying benzylic reactions . It can be used to explore the free radical bromination at the benzylic position, which is crucial for understanding the reactivity of benzene derivatives . Additionally, its amino group can participate in nucleophilic substitution reactions, making it a useful compound for synthesizing more complex biochemical molecules.
Pharmacology Applications
In pharmacology, this compound could be a precursor for the synthesis of pharmaceutical intermediates . Its structure allows for modifications that can lead to the development of new drugs. The presence of both an amino group and a bromophenyl group offers multiple sites for chemical reactions, which can be exploited to create compounds with potential biological activity .
Organic Synthesis Applications
“1-(2-Amino-5-bromophenyl)propan-1-one” is a versatile building block in organic synthesis. It can undergo various organic reactions, including Grignard reactions , to form new carbon-carbon bonds . This is particularly useful in the synthesis of complex organic molecules, where the introduction of the amino and bromophenyl groups can significantly alter the properties of the resulting compounds.
Analytical Chemistry Applications
In analytical chemistry, this compound can be used as a reference standard or a reagent in quantitative and qualitative analysis. Its distinct spectroscopic properties allow for its use in chromatography and spectroscopy as a means to identify or quantify other substances .
Materials Science Applications
The bromophenyl group in “1-(2-Amino-5-bromophenyl)propan-1-one” can be utilized in materials science for the creation of novel polymers and coatings . Its ability to participate in polymerization reactions can lead to materials with unique properties, such as enhanced thermal stability or electrical conductivity .
Environmental Science Applications
While direct applications in environmental science are not readily apparent, the compound’s potential use in creating environmentally friendly materials or its role in studying degradation processes could be areas of interest. It could also serve as a model compound for environmental monitoring and the study of organic pollutants .
properties
IUPAC Name |
1-(2-amino-5-bromophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGYMYVVGFZOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435343 | |
Record name | 1-(2-amino-5-bromophenyl)-propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-bromophenyl)propan-1-one | |
CAS RN |
124623-15-0 | |
Record name | 1-(2-Amino-5-bromophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124623-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-amino-5-bromophenyl)-propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-amino-5-bromophenyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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